Magnesium;propane
Description
Overview of Organomagnesium Compounds in Modern Organic Synthesis
Organomagnesium compounds, a cornerstone of organometallic chemistry, are defined by the presence of a direct carbon-magnesium bond. wikipedia.org The most prominent members of this class are the Grignard reagents, which possess the general formula R-Mg-X, where R represents an organic group (typically alkyl or aryl) and X is a halogen. wikipedia.org Discovered over a century ago, these compounds remain among the most widely utilized reagents in synthetic chemistry. acs.orguio.no Their enduring importance stems from their remarkable ability to form new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. uio.nonumberanalytics.com
The reactivity of Grignard reagents is characterized by the polarized carbon-magnesium bond, which imparts a significant partial negative charge on the carbon atom, making it a potent nucleophile. numberanalytics.comuni-due.de This nucleophilic character allows Grignard reagents to react with a wide array of electrophiles. For instance, their addition to carbonyl compounds like aldehydes and ketones is a classic and reliable method for synthesizing primary, secondary, and tertiary alcohols. ebsco.comlibretexts.org Despite the advent of numerous other organometallic reagents, the versatility, straightforward preparation, and broad applicability of organomagnesium compounds ensure their continued and central role in modern organic synthesis, from academic laboratories to industrial applications. wikipedia.orgnumberanalytics.com
Historical Context and Fundamental Significance of Propylmagnesium Reagents
The history of organomagnesium reagents is inextricably linked to the pioneering work of French chemist Victor Grignard. In 1900, Grignard discovered that organic halides react with magnesium metal in an ether solvent to form these highly reactive organomagnesium compounds. acs.orguio.no This discovery, which provided a revolutionary method for creating carbon-carbon bonds, was of such fundamental importance that Grignard was awarded the Nobel Prize in Chemistry in 1912. uio.nonumberanalytics.comebsco.com The Grignard reaction was an immediate success, offering chemists an unprecedented tool for assembling complex molecular architectures from simpler precursors. acs.org
Propylmagnesium reagents, such as propylmagnesium bromide, are classic examples of Grignard reagents and embody their fundamental significance. They serve as a source of a propyl nucleophile, enabling the introduction of a propyl group into various molecules, a common transformation in organic synthesis. libretexts.orgwikipedia.org The understanding of these reagents was further refined by the work of Wilhelm Johann Schlenk, who demonstrated that Grignard reagents in solution exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) as well as diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. ebsco.com This discovery provided deeper insight into the actual nature of the reagent in the reaction flask.
Classification and Scope of Propyl-Substituted Organomagnesium Species in Academic Research
Propyl-substituted organomagnesium species, a subset of Grignard reagents, can be classified based on the isomer of the propyl group (n-propyl or isopropyl) and the identity of the halide (typically chloride or bromide). This classification gives rise to distinct reagents with specific applications in academic and industrial research.
n-Propylmagnesium Halides : These include n-propylmagnesium bromide and n-propylmagnesium chloride. They are primarily used as synthetic equivalents of the n-propyl nucleophile for the propylation of various electrophiles. wikipedia.orgontosight.ai For example, they are widely used in the Grignard reaction to add a propyl group to aldehydes, ketones, and esters. libretexts.orgwikipedia.org They are typically prepared by the reaction of the corresponding 1-halopropane with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org
Isopropylmagnesium Halides : Isopropylmagnesium chloride is the most common example and serves as the primary synthetic equivalent for the isopropyl group. wikipedia.orgwikipedia.org Beyond its use in standard Grignard additions, isopropylmagnesium chloride is particularly valuable for preparing other Grignard reagents via a halogen-magnesium exchange reaction, a process known as transmetalation. wikipedia.org This is especially useful for creating functionalized Grignard reagents that are otherwise difficult to prepare. uni-muenchen.de A notable development is the use of isopropylmagnesium chloride in combination with lithium chloride (LiCl). This mixture, often called a "Turbo-Grignard," exhibits enhanced reactivity and solubility, facilitating challenging exchange reactions. wikipedia.org
The scope of these reagents in academic research is extensive, ranging from the synthesis of alcohols and other functional groups to the construction of complex natural products and pharmaceuticals. numberanalytics.comontosight.aiamericanelements.com
Interactive Table: Profile of Propyl-Substituted Organomagnesium Reagents
| Compound Name | Chemical Formula | Primary Research Applications |
| n-Propylmagnesium Bromide | CH₃CH₂CH₂MgBr | Introduction of n-propyl groups to electrophiles (n-propylation). wikipedia.org |
| n-Propylmagnesium Chloride | CH₃CH₂CH₂MgCl | Used as a Grignard reagent for forming carbon-carbon bonds. ontosight.ailookchem.com |
| Isopropylmagnesium Chloride | (CH₃)₂CHMgCl | Addition of isopropyl groups; preparation of other Grignard reagents via transmetalation. wikipedia.orgthermofisher.kr |
| Isopropylmagnesium Chloride-Lithium Chloride Complex | i-PrMgCl·LiCl | "Turbo-Grignard" reagent with enhanced reactivity for halogen-magnesium exchange. wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3536-97-8 |
|---|---|
Molecular Formula |
C6H14Mg |
Molecular Weight |
110.48 g/mol |
IUPAC Name |
magnesium;propane |
InChI |
InChI=1S/2C3H7.Mg/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
InChI Key |
DQZLQYHGCKLKGU-UHFFFAOYSA-N |
Canonical SMILES |
C[CH-]C.C[CH-]C.[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies for Propyl Organomagnesium Compounds
Classical Formation of Propylmagnesium Halides (Grignard Reagents)
The traditional method for synthesizing propylmagnesium halides involves the direct reaction of a propyl halide with magnesium metal. libretexts.org This process is typically conducted in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organomagnesium compound. libretexts.orgbyjus.com For instance, n-propyl chloride reacts with magnesium in ether to produce n-propylmagnesium chloride. scienceinfo.com
The formation of Grignard reagents is influenced by several key parameters, including the choice of solvent, temperature, and the purity of the magnesium. numberanalytics.com Ethereal solvents are crucial as they solvate the magnesium center, forming a complex that stabilizes the organometallic species and enhances its reactivity. libretexts.org Diethyl ether and THF are the most commonly used solvents for this purpose. libretexts.orgnumberanalytics.com The solvent can significantly impact the reactivity of the Grignard reagent due to the formation of various aggregates and the Schlenk equilibrium, which describes the balance between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). rsc.org For large-scale industrial applications, solvents like 2-Methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener alternatives to diethyl ether and THF due to their higher boiling points and flashpoints, and they can suppress the formation of Wurtz coupling byproducts. rsc.orgrsc.org
The reaction is often initiated by gentle heating, but care must be taken to control the exothermic reaction. youtube.com The reactivity of the alkyl halide follows the order of I > Br > Cl. msu.edu
Table 1: Solvent Effects on Grignard Reagent Formation
| Solvent | Key Properties | Impact on Propylmagnesium Halide Synthesis |
|---|---|---|
| Diethyl Ether (Et₂O) | Low boiling point, forms stable complexes with Grignard reagents. byjus.comyoutube.com | Commonly used for laboratory-scale synthesis, facilitates reagent formation. libretexts.orgnumberanalytics.com |
| Tetrahydrofuran (THF) | Higher boiling point than diethyl ether, strong coordinating solvent. youtube.comorgsyn.org | Often used for less reactive halides and can lead to higher yields. orgsyn.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resource, higher boiling and flash points. rsc.orgrsc.org | A greener alternative, suppresses Wurtz coupling byproducts. rsc.org |
| Toluene | Non-coordinating solvent. researchgate.net | Used in specific applications, often in combination with coordinating agents. |
This table summarizes the general effects of common solvents on the synthesis of Grignard reagents.
A common challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide on the surface of the magnesium metal, which can prevent the reaction from starting. mnstate.edu Several activation methods are employed to overcome this issue:
Mechanical Activation: Crushing or stirring the magnesium turnings can expose a fresh, unoxidized surface. mnstate.eduresearchgate.net
Chemical Activation: Small amounts of activators like iodine, 1,2-dibromoethane, or methyl iodide are frequently added to initiate the reaction. youtube.comresearchgate.net These substances react with the magnesium surface to remove the oxide layer.
Rieke Magnesium: This is a highly reactive form of magnesium prepared by the reduction of a magnesium salt, which can be used for the synthesis of Grignard reagents from less reactive halides. numberanalytics.com
Reaction Parameters and Solvent Effects on Propylmagnesium Halide Synthesis
Advanced Preparation of Functionalized Propyl Organomagnesium Reagents
Beyond the classical approach, several advanced methods have been developed to prepare propyl organomagnesium reagents, particularly those containing sensitive functional groups.
The halogen-magnesium exchange is a powerful method for preparing functionalized Grignard reagents that are not accessible through direct reaction with magnesium. harvard.edu This method involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.edu The addition of lithium chloride (LiCl) to i-PrMgCl forms a more reactive species, often called a "Turbo-Grignard reagent," which can facilitate the exchange with a variety of aryl and heteroaryl bromides. wikipedia.orggoogle.comgoogle.com This technique allows for the preparation of organomagnesium compounds with functional groups like esters and nitriles, which would otherwise react with the Grignard reagent. harvard.eduwikipedia.org
Table 2: Halogen-Magnesium Exchange Reactions
| Substrate | Exchange Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodo-3,5-di-tert-butylbenzonitrile | i-PrMgCl | THF, -15 °C, 0.5 h | 4-Magnesio-3,5-di-tert-butylbenzonitrile | 92% | d-nb.info |
| 4-Bromo-3,5-di-tert-butylbenzonitrile | i-PrMgCl·LiCl | THF, 25 °C, 1 h | 4-Magnesio-3,5-di-tert-butylbenzonitrile | 89% | google.com |
This table provides examples of functionalized Grignard reagents prepared via halogen-magnesium exchange.
Direct magnesiation involves the deprotonation of an acidic C-H bond by a strong magnesium-based base. nih.gov This method is particularly useful for preparing organomagnesium compounds from substrates that lack a halogen. Magnesium amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), like TMPMgCl·LiCl, are effective for the magnesiation of various aromatic and heterocyclic compounds. nih.govbeilstein-journals.org For instance, N-propyl-1,2,4-triazole can be doubly magnesiated using an excess of TMPMgCl·LiCl. acs.org
Hydromagnesiation is the addition of a Mg-H bond across a carbon-carbon double or triple bond. researchgate.net This provides a route to alkyl-, vinyl-, and allyl-Grignard reagents that may be difficult to prepare by other methods. researchgate.net While the direct reaction of magnesium hydride (MgH₂) with alkenes is possible, it often requires transition metal catalysts. researchgate.net Iron-catalyzed hydromagnesiation of olefins has been developed as a versatile method. researchgate.net For example, the reaction of magnesium hydride with terminal alkenes like 1-hexene (B165129) in the presence of a β-diketiminato magnesium hydride catalyst can yield the corresponding n-hexylmagnesium compound. researchgate.net
Direct Magnesiation of Propyl-Substituted C-H Bonds
Synthesis of Dipropylmagnesium and Other Propyl Dialkylmagnesium Species
The synthesis of dipropylmagnesium and related dialkylmagnesium compounds can be achieved through several distinct methods. These approaches vary in their reagents, conditions, and the form of the final product, which can range from solid, non-volatile materials to soluble, ether-free solutions.
One of the earliest documented methods for preparing dipropylmagnesium involved the direct reaction of magnesium filings with propyl iodide in a sealed tube under heating unam.mx. This method produces a solid, non-volatile material that is highly reactive and pyrophoric unam.mx. An improvement on this technique involved using a magnesium amalgam with mercury alkyl iodide in an evacuated tube unam.mx.
A more common and indirect laboratory-scale synthesis for dialkylmagnesium compounds involves the Schlenk equilibrium. In this process, a propylmagnesium halide Grignard reagent is prepared first. The addition of dioxane to the ethereal solution of the Grignard reagent causes the precipitation of magnesium halide as a dioxane complex (MgX₂·(dioxane)₂), shifting the equilibrium to favor the formation of the soluble dipropylmagnesium (R₂Mg) lscollege.ac.in.
Another strategy involves the creation of mixed dialkylmagnesium compounds. These can be prepared by mixing two different Grignard reagents caltech.edu. For instance, combining a solution of a propylmagnesium halide with another alkylmagnesium halide can lead to a redistribution of the alkyl groups, forming a mixed dialkylmagnesium species in solution core.ac.uk. It has been noted that hydrocarbon-insoluble dialkylmagnesium compounds can be solubilized by forming intermetallic complexes with organolithium reagents core.ac.uk.
For industrial applications where ether-free products are desirable, alternative methods have been developed. One patented process describes the reaction of an alkyl halide, such as propyl chloride, with magnesium in a non-complexing liquid dispersion medium google.com. The resulting organomagnesium compound is then treated with an organo-aluminum compound, such as triethylaluminum. This additive forms a soluble complex with the dialkylmagnesium, preventing its precipitation and yielding a stable, ether-free solution google.com. This method is particularly useful for applications like Ziegler-Natta polymerization catalysis google.com.
The table below summarizes various synthetic approaches to propyl dialkylmagnesium species.
| Method | Reactants | Key Features | Product Form | Reference |
| Direct Reaction | Propyl iodide, Magnesium filings | High temperature, sealed tube | Solid, pyrophoric | unam.mx |
| Schlenk Equilibrium | Propylmagnesium halide, Dioxane | Precipitation of MgX₂·(dioxane)₂ | Soluble in ether | lscollege.ac.in |
| Organo-aluminum Adduct Formation | Propyl halide, Magnesium, Organo-aluminum compound | Produces ether-free solutions | Soluble in hydrocarbon | google.com |
| Mixed Reagent Formation | Two different Grignard reagents | Forms mixed dialkylmagnesium species | Soluble complex | caltech.educore.ac.uk |
Continuous Flow Methodologies and Process Intensification in Propyl Organomagnesium Synthesis
The synthesis of organomagnesium compounds, traditionally a batch process, has been significantly advanced through the adoption of continuous flow chemistry and process intensification. These modern techniques offer substantial improvements in safety, efficiency, and scalability, particularly for the exothermic and often hazardous formation of Grignard reagents.
Continuous flow systems for Grignard reagent synthesis typically involve pumping a solution of an organic halide through a packed-bed reactor containing magnesium metal. The inherent advantages of this approach include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to handle smaller volumes of reactive intermediates at any given time, which drastically reduces the risks associated with runaway reactions researchgate.netrsc.org.
For propyl organomagnesium compounds, these methodologies have been successfully applied. The company CHEMIUM, for example, utilizes a proprietary continuous flow technology, MgFlow®, to produce various Grignard reagents, including n-propylmagnesium bromide and iso-propylmagnesium chloride, on an industrial scale chemium.com. This technology ensures high batch-to-batch reproducibility and quality control, which can be challenging to achieve in traditional batch processes chemium.com.
Process intensification through continuous flow has demonstrated remarkable results. A study on the production of 9-aryl-fluoren-9-ols via a Grignard reaction showed that switching from batch to continuous flow increased the yield from 45% to over 99%, reduced raw material costs by 35%, and cut the production period by 86% rsc.org. While not specific to a propyl Grignard, this highlights the transformative potential of the technology.
A specific example involving a propyl derivative is the continuous flow synthesis of iso-propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), a highly reactive "Turbo Grignard" reagent. In one reported setup, a solution of isopropyl chloride is flowed through a stratified packed bed of activated magnesium and lithium chloride beilstein-archives.org. This method allows for the on-demand synthesis of the reagent with significantly higher space-time yield compared to batch methods beilstein-archives.org.
The following table compares batch versus continuous flow synthesis for iso-propylmagnesium chloride, illustrating the benefits of process intensification.
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Reagent | iso-Propylmagnesium Chloride | iso-Propylmagnesium Chloride | beilstein-archives.org |
| Reaction Time | 24 hours | ~25 minutes | beilstein-archives.org |
| Throughput | Lower | ~9 times faster | beilstein-archives.org |
| Safety Profile | Higher risk due to large scale and exothermicity | Improved safety due to small reaction volume and superior heat control | researchgate.netrsc.org |
| Scalability | Difficult, requires significant process redesign | Easily scalable by extending operation time or using parallel reactors | researchgate.netchemium.com |
The move towards continuous flow manufacturing for propyl organomagnesium compounds represents a significant step forward in green chemistry and efficient industrial production, minimizing waste and enhancing safety while delivering high-quality reagents rsc.org.
Structural Elucidation and Solution Phase Speciation of Propyl Organomagnesium Compounds
The Schlenk Equilibrium and its Impact on the Nature of Propylmagnesium Halides in Solution
The composition of Grignard reagents in solution is famously described by the Schlenk equilibrium. tcichemicals.comresearchgate.net This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). researchgate.net For propylmagnesium halides, this can be represented as:
2 R-Mg-X ⇌ R₂Mg + MgX₂
where R is a propyl group (n-propyl or isopropyl) and X is a halogen (typically chlorine, bromine, or iodine).
The position of this equilibrium is influenced by several factors, including the nature of the alkyl group, the halogen, the solvent, and the concentration. researchgate.netnih.gov In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), propylmagnesium halides exist as a mixture of these species. tcichemicals.comresearchgate.net The presence of multiple, chemically distinct organomagnesium compounds has significant implications for the reactivity and selectivity of Grignard reactions. researchgate.netnih.gov For instance, the dialkylmagnesium species is generally a more potent alkylating agent than the alkylmagnesium halide. researchgate.net
| Factor | Influence on Schlenk Equilibrium |
| Solvent | More strongly coordinating solvents like THF can shift the equilibrium. researchgate.net |
| Halogen | The nature of the halogen (Cl, Br, I) affects the Lewis acidity of the magnesium center and thus the equilibrium position. researchgate.net |
| Concentration | The equilibrium is concentration-dependent, particularly in THF. researchgate.net |
| Temperature | Temperature can influence the position of the equilibrium. researchgate.net |
Coordination Chemistry of Magnesium with Ethereal Solvents in Propyl Organomagnesium Systems
Ethereal solvents are crucial for the formation and stability of Grignard reagents. researchgate.net The solvent molecules, such as diethyl ether ((C₂H₅)₂O) or tetrahydrofuran (THF), are not merely an inert medium but actively participate in the coordination sphere of the magnesium atom. unp.edu.arwikipedia.org The oxygen atoms of the ether molecules act as Lewis bases, donating electron density to the electron-deficient magnesium center. unp.edu.ar This coordination stabilizes the organomagnesium species and prevents their precipitation from the solution. tcichemicals.com
The general representation of a solvated propylmagnesium halide is R-Mg(S)n-X, where 'S' represents a solvent molecule and 'n' is the coordination number. In reality, the magnesium atom in propylmagnesium bromide, for example, will coordinate with solvent molecules to form a tetrahedral complex. wikipedia.org The number of coordinated solvent molecules can vary depending on the specific organomagnesium species present (RMgX, R₂Mg, or MgX₂) and the steric bulk of both the alkyl group and the solvent. researchgate.netunp.edu.ar
Investigation of Aggregation and Oligomeric Structures of Propyl Organomagnesium Species in Solution
Beyond the simple Schlenk equilibrium, propylmagnesium compounds in solution can exist as various aggregated and oligomeric structures. researchgate.net These species can be monomers, dimers, or higher oligomers. acs.org The formation of these aggregates is driven by the tendency of the electron-deficient magnesium centers to be bridged by the halide or alkyl groups, which act as Lewis acids and bases, respectively. researchgate.net
The extent of aggregation is highly dependent on the solvent, concentration, and the nature of the organic and halide substituents. nih.govacs.org For example, in diethyl ether, Grignard reagents are often found to be dimeric or polymeric, whereas in the more strongly coordinating solvent THF, they are more likely to be monomeric. researchgate.netacs.org Techniques such as ebullioscopy (boiling point elevation) and various spectroscopic methods have been employed to study the degree of association of these species in solution. acs.org The existence of these different aggregates further complicates the understanding of Grignard reaction mechanisms, as each species may exhibit unique reactivity. nih.gov
Insights from X-ray Crystallography on the Solid-State Structures of Propyl Organomagnesium Derivatives
While solution-phase studies provide valuable information about the dynamic nature of propylmagnesium compounds, X-ray crystallography offers precise, static snapshots of their structures in the solid state. wikipedia.organton-paar.com The crystallization of Grignard reagents can sometimes lead to the isolation of specific species from the complex solution equilibrium. acs.org
Crystallographic studies of various organomagnesium compounds have revealed a diversity of structures, often featuring four- or five-coordinate magnesium centers in distorted tetrahedral or trigonal bipyramidal geometries, respectively. unp.edu.aracs.org For instance, the crystal structure of ethylmagnesium bromide crystallized from di-n-butyl ether in the presence of triethylamine (B128534) showed a dimeric structure with two bridging bromide atoms. acs.org While specific crystal structures for simple propylmagnesium halides are not as commonly reported as for other Grignard reagents, the general principles derived from related structures provide significant insight. These solid-state structures confirm the importance of solvent coordination and the tendency for halide and sometimes alkyl bridging between magnesium centers. researchgate.netacs.org It is important to note, however, that the species present in the solid state may not always be representative of the predominant species in solution. acs.org
Reaction Mechanisms and Reactivity Profiles of Propyl Organomagnesium Reagents
Mechanistic Pathways of Propyl Grignard Reagent Formation: Radical and Electron Transfer Processes
The formation of a propyl Grignard reagent, such as propylmagnesium bromide, from the reaction of an alkyl halide (e.g., 1-bromopropane) with magnesium metal is a complex process that occurs on the surface of the magnesium. alfa-chemistry.comcsbsju.edu While traditionally represented as a straightforward insertion of magnesium into the carbon-halogen bond, the underlying mechanism involves radical and single electron transfer (SET) processes. alfa-chemistry.comwikipedia.orgutexas.edu
It is crucial to perform this reaction under anhydrous (water-free) conditions, as Grignard reagents are strong bases and will readily react with water to form an alkane, thereby destroying the reagent. alfa-chemistry.comwikipedia.orgchemguide.co.uk Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential, as they solvate and stabilize the Grignard reagent through complexation. libretexts.orglibretexts.org
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Propyl Organomagnesium Species
Transition metal catalysts, especially those based on iron, have emerged as powerful tools for mediating cross-coupling reactions involving Grignard reagents. researchgate.netnih.gov These methods offer a more sustainable alternative to traditional palladium-catalyzed reactions. nih.gov
Iron catalysts are effective in promoting the cross-coupling of alkyl Grignard reagents, like propylmagnesium chloride, with various organic halides. tue.nlorganic-chemistry.org For example, iron(III) acetylacetonate (B107027) ([Fe(acac)3]) has been used to catalyze the reaction between n-propylmagnesium bromide and 2-chloroquinoline, yielding 2-n-propylquinoline in high yield. researchgate.net Iron-catalyzed cross-coupling reactions have been successfully applied to a range of substrates, including aryl chlorides and alkynyl chlorides, demonstrating broad applicability in forming C-C bonds. nih.govtue.nlscribd.com These reactions often proceed under mild conditions and can tolerate various functional groups. researchgate.netcore.ac.uk
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Alkynyl Chloride | Propylmagnesium chloride | [Fe(acac)3] | Substituted Alkyne |
| Aryl Chloride | Propylmagnesium bromide | Iron(III) fluoride/NHC | Alkylated Arene |
| 2-Chloroquinoline | n-Propylmagnesium bromide | [Fe(acac)3] | 2-n-Propylquinoline |
Nickel-Catalyzed Transformations
Nickel complexes are effective catalysts for a variety of transformations involving propylmagnesium reagents, enabling reactions that would otherwise be sluggish or unselective. A notable example is the nickel-catalyzed telomerization of butadiene with propylmagnesium bromide. In a reaction catalyzed by dichlorobis(triphenylphosphine)nickel(II) ([(PPh₃)₂NiCl₂]), propylmagnesium bromide formally adds 'HMgBr' across two molecules of butadiene to generate octa-2,7-dienylmagnesium bromide, with propene as a byproduct. This open-chain Grignard reagent is unstable and undergoes a smooth, stereoselective cyclization at room temperature to form cis-(2-vinylcyclopentyl)methylmagnesium bromide with greater than 99% stereochemical purity. This intermediate can be thermally epimerized to the more stable trans isomer. researchgate.netliverpool.ac.uk
The proposed mechanism for the activation of the Grignard reagent by the nickel complex involves the formation of an alkylnickelmagnesium halide intermediate (R-Ni-MgX). This species is central to the catalytic cycle that facilitates the C-C bond-forming events. researchgate.net Such nickel-catalyzed processes highlight the ability to construct complex carbocyclic frameworks from simple precursors with high stereocontrol. researchgate.netliverpool.ac.uk
Further research has demonstrated that nickel catalysts, such as those supported by N-heterocyclic carbene (NHC) ligands, are efficient for the cross-coupling of tertiary alkylmagnesium halides with aryl bromides, a process that constructs sterically demanding quaternary carbon centers with minimal isomerization byproducts. acs.org While not specific to propylmagnesium reagents, these findings are part of the broader context of nickel-catalyzed Kumada-type cross-coupling reactions. The mechanism of these reactions is complex and can involve bimetallic oxidative addition pathways, with the transmetalation step often being rate-determining. acs.orgunibo.it
Copper-Mediated Transformations
Copper salts are widely used to catalyze or mediate reactions of Grignard reagents, including propylmagnesium halides, with a range of electrophiles. These reactions are fundamental for forming carbon-carbon bonds. gatech.edugoogle.com Copper-catalyzed cross-coupling reactions between alkyl halides and Grignard reagents are believed to proceed through cuprate (B13416276) intermediates. gatech.edu The efficiency and selectivity of these transformations are influenced by factors such as the choice of copper source, ligands, and reaction conditions. google.com
For instance, copper(I) iodide (CuI) in the presence of additives like tetramethylethylenediamine (TMEDA) and lithium methoxide (B1231860) (LiOMe) has been shown to be a practical system for the cross-coupling of secondary alkyl electrophiles with secondary alkyl Grignard reagents. organic-chemistry.org These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the electrophilic carbon center. This methodology allows for the stereocontrolled synthesis of complex carbon skeletons from chiral secondary alcohols. organic-chemistry.org
In the context of allylic alkylation, copper-catalyzed reactions of Grignard reagents with allylic substrates provide a powerful tool for C-C bond formation. beilstein-journals.org The regioselectivity (Sₙ2 vs. Sₙ2') and stereospecificity are highly dependent on the substrate, leaving group, and catalytic system. google.combeilstein-journals.org For example, highly enantioselective copper-catalyzed asymmetric allylic alkylation (AAA) of racemic cyclic allylic ethers has been achieved using Grignard reagents in the presence of a chiral phosphoramidite (B1245037) ligand and a Lewis acid such as BF₃·OEt₂. rsc.org This demonstrates the potential to construct challenging stereogenic centers using organomagnesium reagents.
A specific example involving a propyl Grignard reagent is the diastereoselective addition of n-propylmagnesium chloride to a conformationally biased α-vinyl substituted ketone. The reaction yields the corresponding tertiary alcohol with high diastereoselectivity, consistent with nucleophilic attack from the sterically more accessible face of the ketone. nih.gov
| Reagent | Substrate | Catalyst/Additive | Product Type | Key Finding | Reference(s) |
| n-Propylmagnesium Chloride | α-Vinyl Ketone | None | Tertiary Alcohol | High diastereoselectivity in addition reaction. | nih.gov |
| Secondary Alkyl Grignard | Secondary Alkyl Tosylate | CuI/TMEDA/LiOMe | Alkane | Stereocontrolled C(sp³)–C(sp³) bond formation via Sₙ2 mechanism. | organic-chemistry.org |
| Various Grignard Reagents | Racemic Allylic Ether | CuBr·SMe₂ / Chiral Ligand | Chiral Alkene | Highly enantioselective allylic alkylation. | rsc.org |
| Alkyl Grignard Reagents | Allylic Halide | Copper(I) Chloride | Alkene | Efficient cross-coupling, sensitive to reaction conditions. | google.com |
Formation of Carbon-Heteroatom Bonds Utilizing Propyl Organomagnesium Reagents
Propyl Grignard reagents are not only used for C-C bond formation but are also valuable for creating bonds between carbon and various heteroatoms like nitrogen, sulfur, and phosphorus. google.com
Carbon-Phosphorus Bond Formation: Propylmagnesium chloride is utilized in the synthesis of phosphine (B1218219) derivatives. For example, it can be reacted with phosphorus trichloride (B1173362) (PCl₃) or chlorodialkylphosphines. The sequential addition of different Grignard reagents to PCl₃ allows for the synthesis of unsymmetrical phosphines. In one procedure, i-propylmagnesium chloride is reacted with a polymer-bound dichlorophosphine resin, followed by another Grignard reagent, to generate polymer-bound phosphines. google.com Similarly, the reaction of phosphorus trichloride with isopropylmagnesium chloride in ether is a method for preparing chlorodiisopropylphosphine. orgsyn.org
Carbon-Nitrogen Bond Formation: Direct aminoalkylation can be achieved using functionalized propylmagnesium reagents. For instance, 3-(dimethylamino)propylmagnesium chloride, prepared from the corresponding chloroamine, undergoes nickel-catalyzed Negishi cross-coupling reactions with various aryl and heteroaryl bromides to furnish aminoalkylated aromatic compounds in high yields. acs.org Grignard reagents also react with Schiff bases (aldimines) to produce secondary amines upon hydrolysis. The reaction of propylmagnesium bromide with various aldimines has been studied as a general method for amine synthesis. pw.live
Carbon-Sulfur Bond Formation: The reaction of Grignard reagents with elemental sulfur, followed by a protic workup, is a standard method for the synthesis of thiols. researchgate.net In a more specialized application, 2-propylmagnesium bromide has been employed as a reducing agent in the synthesis of thiol-capped gold nanoparticles from chloroauric(III) acid and 1-dodecanethiol. researchgate.net This reaction implicitly involves the interaction of the Grignard reagent with the sulfur-containing capping agent.
| Heteroatom | Propyl Grignard Reagent | Substrate | Product Class | Reference(s) |
| Phosphorus | i-Propylmagnesium chloride | Polymer-bound PCl₂ | Polymer-bound phosphine | google.com |
| Phosphorus | Isopropylmagnesium chloride | PCl₃ | Chlorodiisopropylphosphine | orgsyn.org |
| Nitrogen | 3-(Dimethylamino)propylmagnesium chloride | Aryl Bromide | Aryl-substituted amine | acs.org |
| Nitrogen | Propylmagnesium bromide | Aldimine | Secondary amine | pw.live |
| Sulfur | 2-Propylmagnesium bromide | HAuCl₄ / Dodecanethiol | Thiol-capped nanoparticles | researchgate.net |
Kinetic Investigations and Reactivity Studies of Propyl Organomagnesium Compounds
The reactivity of Grignard reagents, including propylmagnesium halides, is complex and governed by several factors, including the Schlenk equilibrium, solvent effects, and the nature of the substrate. Kinetic studies are crucial for understanding and optimizing these reactions. researchgate.netdtu.dk
The rate of Grignard reactions is also highly dependent on the substrate. For example, the addition of n-propylmagnesium bromide to hindered ketones like diisopropyl ketone can be slow. In such cases, a competing reaction, reduction of the ketone via a Meerwein-Ponndorf-Verley (MPV)-type mechanism, can become significant, leading to the formation of an alcohol derived from the ketone rather than the tertiary alcohol from propyl addition. msu.edulibguides.com This highlights a key reactivity profile: the balance between nucleophilic addition and reduction is influenced by steric hindrance on both the Grignard reagent and the carbonyl substrate.
In flow chemistry studies investigating the addition of Grignard reagents to esters (lactones), the reaction is often characterized as a competitive consecutive process. The initial addition forms a ketone intermediate, which can then react with a second equivalent of the Grignard reagent. dtu.dk A kinetic study of the reaction between a phthalide (B148349) and 3-(N,N-dimethylamino)propylmagnesium chloride was used to understand the reaction rates and optimize for the desired mono-addition product. dtu.dk Such studies reveal that reaction temperature is a critical parameter; lowering the temperature can suppress the undesired second addition, thereby increasing the yield of the ketone intermediate. dtu.dk
Stereochemical Control and Asymmetric Induction in Propyl Organomagnesium Reactions
Controlling the stereochemical outcome of reactions involving propyl Grignard reagents is a significant objective in asymmetric synthesis. This can be achieved through substrate control, where a chiral substrate directs the approach of the nucleophile, or through reagent/catalyst control, where a chiral ligand or auxiliary induces stereoselectivity. nih.govnih.gov
Substrate-Controlled Diastereoselectivity: The addition of propylmagnesium reagents to chiral carbonyl compounds can proceed with varying degrees of diastereoselectivity. In one study, the addition of n-propylmagnesium chloride to a conformationally rigid, chiral α-vinyl ketone resulted in high diastereoselectivity, forming a tertiary alcohol with a specific configuration. nih.gov This selectivity arises because the nucleophile preferentially attacks the less sterically hindered face of the ketone. Similarly, the addition of propylmagnesium bromide to a substituted cyclohexanone (B45756) derivative was found to proceed with moderate stereoselectivity, favoring attack from the equatorial face to minimize steric interactions. nih.gov
Catalyst- and Reagent-Controlled Stereoselectivity: The use of chiral catalysts can enable highly enantioselective additions of Grignard reagents. While many systems have been developed for various Grignard reagents, nih.govmmu.ac.uk specific examples with propyl Grignard reagents illustrate the principles. The nickel-catalyzed cyclization of octa-2,7-dienylmagnesium bromide (derived from propylmagnesium bromide and butadiene) is a highly stereoselective process, yielding the cis-cyclized product with >99% purity. researchgate.netliverpool.ac.uk
In another example, the addition of Grignard reagents to chiral nitrones has been shown to proceed with significant asymmetric induction, following Cram's rule. wikipedia.org While this study used other alkyl Grignards, the principles of facial selectivity guided by a pre-existing stereocenter are directly applicable.
The development of chiral ligands for copper-catalyzed asymmetric allylic alkylation (AAA) has also been a major focus. Chiral phosphoramidite ligands, for example, have enabled the highly regio- and enantioselective reaction of Grignard reagents with allylic dichlorides to produce chiral Z-vinyl chlorides. organic-chemistry.org These methods provide powerful strategies for constructing stereogenic centers using simple, achiral starting materials.
| Propyl Reagent | Substrate | Control Element | Stereochemical Outcome | Key Finding | Reference(s) |
| n-Propylmagnesium Chloride | Chiral α-Vinyl Ketone | Substrate (Conformational Bias) | High Diastereoselectivity | Nucleophilic addition occurs on the less hindered face. | nih.gov |
| Propylmagnesium Bromide | Substituted Cyclohexanone | Substrate (Sterics) | Moderate Diastereoselectivity | Equatorial attack is favored to minimize steric strain. | nih.gov |
| Propylmagnesium Bromide | Butadiene | Nickel-Phosphine Catalyst | High Stereoselectivity (cis) | Catalytic cycle leads to highly stereoselective cyclization. | researchgate.netliverpool.ac.uk |
| Isopropylmagnesium Chloride | N-Sulfinyl Aldimine | Chiral Sulfinyl Auxiliary | High Diastereoselectivity | The chiral auxiliary effectively directs the nucleophilic addition. | nottingham.ac.uk |
Spectroscopic Characterization Techniques for Propyl Organomagnesium Compounds
Vibrational Spectroscopy: Applications of Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering insights into the bonding and structure of organometallic compounds. rsc.org In the context of propyl organomagnesium compounds, IR spectroscopy can be used to identify the presence of the Grignard reagent and to monitor its formation. acs.orgmt.com
The key vibrational mode of interest is the carbon-magnesium (C-Mg) stretching frequency. For alkyl Grignard reagents like propylmagnesium halides, the R-Mg absorption appears as a relatively broad band. Specifically, for methyl and ethyl magnesium compounds, this band is observed in the range of 500-535 cm⁻¹. researchgate.net The spectra of Grignard reagent solutions can be complex due to the presence of multiple species in the Schlenk equilibrium and interactions with the etheral solvents typically used, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgacs.orgacs.org The infrared spectrum of an equimolecular mixture of a dialkylmagnesium compound and a magnesium halide is identical to that of the corresponding Grignard reagent solution, confirming the presence of these species at equilibrium. researchgate.net
In situ FTIR spectroscopy has proven to be a valuable technique for safely scaling up Grignard reactions. acs.org By monitoring the disappearance of the characteristic absorption bands of the organic halide starting material (e.g., C-Br or C-Cl stretches) and the appearance of new bands associated with the Grignard reagent, the initiation and progress of the reaction can be tracked in real-time. acs.orgmt.com This allows for controlled addition of the halide and prevents the accumulation of unreacted starting material, which can be a safety hazard. acs.org The C-Br stretch typically appears in the 690-515 cm⁻¹ region, while the C-Cl stretch is found between 850-550 cm⁻¹. orgchemboulder.com
Table 1: Characteristic Infrared Absorption Frequencies for Propyl Grignard Reagent Formation
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Alkyl Halide | C-Br | 690 - 515 |
| Alkyl Halide | C-Cl | 850 - 550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Delineation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of propyl organomagnesium compounds in solution. It provides information on the connectivity of atoms and the dynamic processes occurring, such as the Schlenk equilibrium and intermolecular exchange. caltech.edu
Proton (¹H) NMR Spectroscopic Analysis
¹H NMR spectroscopy provides information about the chemical environment of the protons in a molecule. In propylmagnesium compounds, the protons on the carbon atom directly bonded to the magnesium (the α-protons) are significantly shielded due to the electropositive nature of magnesium. This results in an upfield shift (lower ppm value) for these protons compared to the starting propyl halide.
For instance, in a study of 3,3-dimethylbutylmagnesium chloride, the protons on the CH₂-Mg group showed temperature-dependent spectral changes, indicating rapid inversion of configuration at the carbon-magnesium center. harvard.edu Similar dynamic behavior is expected for propylmagnesium compounds. The exact chemical shifts will depend on the solvent, concentration, and the position of the Schlenk equilibrium. wikipedia.org
Carbon (¹³C) NMR Spectroscopic Analysis
¹³C NMR spectroscopy is particularly informative for characterizing the carbon skeleton of organomagnesium compounds. The carbon atom directly attached to magnesium (Cα) experiences a significant upfield shift due to the high electron density. A study on various alkylmagnesium derivatives provided incremental values for the effect of the magnesium group on the ¹³C NMR chemical shifts. researchgate.net
For dipropylmagnesium, the chemical shifts were reported as follows: Cα at 18.8 ppm, Cβ at 19.4 ppm, and Cγ at 18.8 ppm. For propylmagnesium bromide, the Cα signal appears at a slightly different position, reflecting the influence of the halogen. researchgate.net The ¹³C-{¹H} NMR spectra can also provide insights into the association state of the Grignard reagent in solution, as different oligomeric species may exhibit distinct chemical shifts. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for Propylmagnesium Compounds in Diethyl Ether
| Compound | Cα (ppm) | Cβ (ppm) | Cγ (ppm) |
|---|---|---|---|
| Dipropylmagnesium | 18.8 | 19.4 | 18.8 |
Fluorine (¹⁹F) NMR Applications for Fluorinated Propyl Analogs
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. lcms.cz It offers a wide chemical shift range and is sensitive to subtle changes in the electronic environment, making it an excellent tool for studying fluorinated propyl organomagnesium compounds. lcms.czmagritek.com
In the context of Grignard reagent formation, ¹⁹F NMR can be used to unambiguously determine the site of magnesium insertion in a fluorinated propyl halide. walisongo.ac.idacs.org For example, in the reaction of a molecule containing both a C-Br and a C-F bond, ¹⁹F NMR can confirm whether the Grignard reagent forms at the carbon bearing the bromine, leaving the C-F bond intact. walisongo.ac.id The chemical shift of the fluorine atom would be significantly different in the Grignard reagent compared to the starting material. Furthermore, ¹⁹F NMR is useful for monitoring reactions involving fluorinated Grignard reagents, as the fluorine signals are often well-resolved and free from solvent interference. magritek.com
Mass Spectrometry for Molecular Characterization of Propyl Organomagnesium Species
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. rsc.orguvic.ca The analysis of highly reactive and air-sensitive organometallic compounds like Grignard reagents presents unique challenges. rsc.orguvic.ca However, with the development of soft ionization techniques, it has become possible to characterize these species in the gas phase. uvic.canih.gov
Electron ionization (EI) can lead to extensive fragmentation, which can provide structural information but often results in the absence of a molecular ion peak for reactive species. uvic.carsc.org Softer ionization methods like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are more suitable for observing intact molecular ions or solution-state aggregates of Grignard reagents. upce.cz ESI-MS, in particular, has proven effective for probing solution speciation. uvic.ca
In the context of propylmagnesium compounds, mass spectrometry can be used to identify the various species present in the Schlenk equilibrium. By carefully controlling the experimental conditions, it may be possible to detect ions corresponding to [CH₃CH₂CH₂MgX]⁺, [(CH₃CH₂CH₂)₂Mg]⁺, and related solvated or aggregated species. upce.cz For example, in the analysis of other organometallic compounds, solvent adducts have been observed. upce.cz Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to analyze the products of Grignard reactions after quenching, for instance with D₂O to confirm the formation of the deuterated alkane. rsc.org
Computational Chemistry and Theoretical Investigations of Propyl Organomagnesium Systems
Quantum Chemical Methodologies for Modeling Propyl Organomagnesium Compounds (e.g., Density Functional Theory, Ab Initio Methods)
A range of quantum chemical methodologies is employed to model the behavior of propyl organomagnesium systems. These methods vary in computational cost and accuracy, allowing researchers to choose the most appropriate tool for the specific problem at hand. computational-chemistry.co.uk
Density Functional Theory (DFT) is a widely used method for studying organometallic compounds due to its favorable balance of accuracy and computational efficiency. doi.orgtandfonline.com Functionals such as B3LYP are commonly used to investigate the Schlenk equilibrium, which involves species like propylmagnesium halide (RMgX), dipropylmagnesium (R₂Mg), and magnesium halide (MgX₂). researchgate.net DFT calculations can accurately model solvation effects, which are crucial as the solvent plays a significant role in determining the predominant species in solution. rsc.orgresearchgate.net For instance, studies have shown that in diethyl ether, the RMgX form is favored, whereas in tetrahydrofuran (B95107) (THF), the equilibrium shifts towards the dipropylmagnesium and magnesium dihalide species. rsc.orgresearchgate.net
Ab Initio Methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also utilized. computational-chemistry.co.ukworldscientific.com These methods are derived from first principles without empirical parameterization. While often more computationally demanding than DFT, they can provide benchmark results for structure, energy, and property calculations. computational-chemistry.co.ukAb initio molecular dynamics (AIMD) is a particularly powerful technique that combines quantum mechanical calculations with molecular dynamics simulations. academie-sciences.fr AIMD allows for the explicit study of the dynamic behavior of solvent molecules and their influence on reaction mechanisms and the Schlenk equilibrium, treating the solvent as a reactant rather than a static background. academie-sciences.frnih.govuio.no
The table below summarizes key computational methods and their applications in the study of propyl organomagnesium systems.
| Method | Description | Typical Application in Propyl Organomagnesium Systems |
| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to determine its energy and other properties. rsc.orgnih.gov | Geometry optimization of various species in the Schlenk equilibrium, calculation of reaction energetics, modeling of solvent effects using continuum models (e.g., PCM). tandfonline.comresearchgate.net |
| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. computational-chemistry.co.uk | Predicting ground-state structures and energies, often used as a starting point for more advanced calculations. tandfonline.comworldscientific.com |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. computational-chemistry.co.uk | Provides more accurate descriptions of reaction energetics and systems where electron correlation is important, such as bond-breaking processes. researchgate.net |
| Ab Initio Molecular Dynamics (AIMD) | A simulation technique where the forces acting on atoms are calculated "on the fly" using quantum chemical methods. academie-sciences.fr | Elucidating complex reaction mechanisms involving solvent dynamics, studying the ligand exchange processes in the Schlenk equilibrium. nih.govuio.nouio.no |
Computational Analysis of the Magnesium-Carbon Bond Nature and Electronic Structure in Propyl Derivatives
Computational analysis provides a detailed picture of the magnesium-carbon (Mg-C) bond, which is fundamental to the reactivity of propyl Grignard reagents. The bond is best described as highly polar covalent, which results in a significant partial negative charge on the carbon atom, making it a potent nucleophile and a strong base. purdue.edulibretexts.org This inversion of polarity (umpolung) from the electrophilic carbon in the parent propyl halide is a defining feature of the Grignard reagent. libretexts.org
Computational studies, for example on isopropyl magnesium chloride (i-PrMgCl), have quantified the structural parameters. gmu.edu Using DFT at the B3LYP level of theory, the Mg-C and Mg-Cl bond lengths can be calculated and their changes upon addition of activating agents like lithium chloride (in so-called "Turbo" Grignard reagents) can be modeled. gmu.edu The addition of LiCl has been computationally shown to lengthen the Mg-Cl bond and decrease its bond order, while the Mg-C bond length shows minimal variation, suggesting a mechanism where the modification of the halide interaction facilitates the desired reactivity. gmu.edu
Natural Bond Orbital (NBO) analysis is another computational tool used to probe the electronic structure. uio.no Studies on related alkyl Grignards have quantified the charge on the carbon atom. For example, in a thiophene (B33073) Grignard monomer, the natural charge on the carbon bonded to magnesium was calculated to be -0.82 e⁻, highlighting its strong carbanionic character. nih.gov
| Parameter | Compound | Method/Basis Set | Finding | Reference |
| Mg-C Bond Length | i-PrMgCl | B3LYP/cc-pvtz | Varies little with LiCl addition | gmu.edu |
| Mg-Cl Bond Length | i-PrMgCl | B3LYP/cc-pvtz | Increases with LiCl addition | gmu.edu |
| Mg-Cl Bond Order | i-PrMgCl | B3LYP/cc-pvtz | Decreases with LiCl addition | gmu.edu |
| Natural Charge on C | Thiophene-MgX | DFT | -0.82 e⁻ (monomer) | nih.gov |
Theoretical Elucidation of Reaction Mechanisms and Transition States in Propyl Organomagnesium Reactions
One of the most significant contributions of computational chemistry is the elucidation of complex reaction mechanisms. For Grignard reactions, a long-standing debate has centered on whether they proceed via a concerted nucleophilic addition or a single electron transfer (SET) pathway. rsc.org Theoretical studies have provided clarity, showing that the mechanism is highly dependent on the substrate and reaction conditions. uio.no
Computational methods are essential for identifying and characterizing transition states, which are fleeting structures that are not experimentally observable but control the rate and selectivity of a reaction. pnnl.gov For example, in reactions involving allylmagnesium reagents, a concerted, six-membered-ring transition state has been proposed based on computational and experimental evidence. nih.gov In some highly reactive systems, computations can also help determine if the reaction rate approaches the diffusion limit, meaning the rate at which the reactants encounter each other in solution becomes the selectivity-determining step, a scenario where traditional transition state models may fail. nih.govnih.gov
| Mechanistic Aspect | Computational Finding | Implication | Reference |
| Reaction Pathway | Nucleophilic addition is favored over SET for reactions with aliphatic aldehydes. | Clarifies the primary mechanism for a major class of Grignard reactions. | uio.no |
| Reactive Species | Multiple species from the Schlenk equilibrium are competent reagents. | The reaction occurs via an ensemble of parallel pathways, not a single process. | academie-sciences.frnih.gov |
| Transition State | Identification of specific transition state geometries (e.g., six-membered rings for allylmagnesium reagents). | Explains the stereochemical outcome of certain Grignard reactions. | nih.gov |
| Rate-Determining Step | For highly reactive systems, diffusion can become the selectivity-determining step. | Stereochemical models must be applied with caution as bond-formation may not be the sole determinant of selectivity. | nih.govnih.gov |
Prediction of Reactivity, Selectivity, and Reaction Energetics in Propyl Organomagnesium Transformations
Computational chemistry has evolved from an explanatory tool to a predictive one. By calculating the potential energy surfaces for reactions, chemists can predict the relative stability of intermediates and the energy barriers of transition states, thereby forecasting the feasibility and outcome of a reaction. researchgate.netbeilstein-journals.org
Predicting selectivity (e.g., regioselectivity or enantioselectivity) is a significant challenge that requires high computational accuracy, as the energy differences between competing transition states can be very small. acs.org Quantum chemical cluster approaches have been successfully used to model the enantioselectivity of enzymatic reactions involving propyl substituents, demonstrating that calculations can reproduce and explain dramatic changes in selectivity resulting from small changes in substrate size. acs.org
More recently, machine learning (ML) has been integrated with computational chemistry to accelerate the prediction of reactivity. cecam.org By training models on large datasets of calculated properties, new platforms can predict outcomes like regioselectivity with high accuracy in milliseconds. mit.edu These fusion models combine machine-learned representations of reactions with quantum mechanical descriptors calculated on-the-fly, offering a powerful tool for screening potential reactions without the need for extensive experimental work. mit.edunih.gov
| Predicted Property | Computational Approach | Example/Application | Reference |
| Reaction Energetics | DFT, MP2, CBS-QB3 | Calculation of potential energy surfaces for decomposition and isomerization of propyl radicals. | researchgate.net |
| Enantioselectivity | Quantum Chemical Cluster Approach | Modeling enzyme enantiopreference, where a propyl substituent can reverse selectivity. | acs.org |
| Regioselectivity | ML-Quantum Fusion Model | Prediction of the major product in substitution reactions with >90% accuracy. | mit.edu |
| Reaction Yield/Performance | Knowledge-Based Graph Model | Prediction of reaction yield and stereoselectivity by embedding steric and electronic information. | nih.gov |
Computational Approaches for Rational Catalyst Design in Propyl Organomagnesium Chemistry
The rational, in silico design of catalysts is a primary goal of computational chemistry, aiming to replace traditional trial-and-error discovery with targeted design. nih.govrsc.org This is particularly relevant for organomagnesium chemistry, where catalysts are used to control cross-coupling reactions and other transformations.
There are several computational strategies for catalyst design: doi.orgrsc.org
Mechanism-Based Approach: This involves calculating the entire catalytic cycle for a given reaction, identifying the rate-determining and selectivity-determining steps, and then modifying the catalyst structure in silico to improve these steps. rsc.org
Descriptor-Based Approach: This method identifies key molecular properties (descriptors), such as electronic or steric parameters, that correlate with catalyst performance. New catalyst candidates can then be screened computationally based on these descriptors. rsc.org
Data-Driven Approach: Utilizing statistical analysis and machine learning, this approach builds models from existing experimental or computational data to predict the performance of new, untested catalysts. rsc.org
A practical example in organomagnesium chemistry is the computational study of "Turbo" Grignard reagents, which contain lithium chloride. uio.no While LiCl is technically an additive or promoter rather than a catalyst, computational modeling has been crucial in understanding how it enhances reactivity. gmu.eduuio.no By analyzing the structures and energetics of the mixed i-PrMgCl·LiCl species, researchers can rationalize the increased solubility and reactivity, providing a design principle for developing other enhanced Grignard systems. gmu.eduuio.no These computational approaches provide the quantitative information about transition states and intermediates that is critical for developing new design criteria for catalysts and promoters in propyl organomagnesium chemistry. pnnl.gov
Applications of Propyl Organomagnesium Reagents in Advanced Synthetic Chemistry
Catalytic and Initiator Roles in Polymerization Processes
Propylmagnesium compounds serve as effective initiators and catalysts in the synthesis of polymers. lucintel.com Grignard reagents are a class of compounds used as catalysts or initiators for anionic polymerization, a chain-growth process involving vinyl monomers with strong electronegative groups. This type of polymerization is important for producing synthetic rubbers and thermoplastic elastomers.
The stereoregularity of polymers, such as polymethyl methacrylate (B99206) (PMMA), can be controlled by the choice of Grignard reagent and reaction conditions. researchgate.net While bulky Grignard reagents like phenylmagnesium bromide can produce highly isotactic PMMA, straight-chain alkyl Grignard reagents, including those derived from propane, tend to produce stereoblock polymers. researchgate.net
A significant advancement in this area is the development of "Turbo-Grignard reagents" (RMgX·LiCl). acs.org These reagents have shown remarkable capability in mediating the polymerization of nonpolar monomers like styrene (B11656) under mild conditions. acs.org This process can achieve high monomer conversion (over 99%) and produce polystyrenes with a narrow molecular weight distribution. acs.org Unlike traditional Grignard reactions that are intolerant of acidic protons, this turbo-Grignard mediated polymerization shows compatibility with reactive hydrogen, expanding the scope of Grignard-initiated polymerizations. acs.org
Propylmagnesium chloride is also employed in the production of specialty polymers and high-tech materials where controlled polymerization is necessary. lucintel.com Furthermore, these reagents are used to prepare solid catalyst components for Ziegler-Natta polymerization of ethylene. google.com The process involves treating a solid magnesium-containing support, which can be derived from a Grignard reagent like hexyl-n-propylmagnesium, with a titanium halide. google.comepo.org
| Initiator/Catalyst System | Monomer | Resulting Polymer/Feature | Significance | Reference |
|---|---|---|---|---|
| Propylmagnesium bromide | Methyl methacrylate (MMA) | Stereoblock PMMA | Control over polymer stereochemistry. | researchgate.net |
| AlkylMgCl·LiCl (Turbo-Grignard) | Styrene | Polystyrene with low molecular weight distribution (Đ) | Enables polymerization of nonpolar monomers with high control. | acs.org |
| Propylmagnesium chloride | Ethylene | Solid catalyst component for polyethylene (B3416737) synthesis | Application in industrial Ziegler-Natta polymerization. | lucintel.comgoogle.com |
| Grignard Reagents (general) | Vinyl monomers | Anionic polymerization | Used to produce synthetic rubbers and elastomers. |
Development of Novel Retrosynthetic Strategies and Synthetic Pathways
Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. sathyabama.ac.innumberanalytics.com Propyl Grignard reagents are fundamental components in this process due to their reliable and well-understood reactivity. masterorganicchemistry.comnumberanalytics.com
When designing a synthesis, a key step is identifying strategic bond disconnections. numberanalytics.com Propyl Grignard reagents are the synthetic equivalents for a propyl anion synthon, allowing for the disconnection of carbon-carbon bonds leading to a carbonyl group or other electrophilic carbon. sathyabama.ac.in For example, a secondary alcohol in a target molecule can be disconnected into an aldehyde and a Grignard reagent. masterorganicchemistry.com Specifically, synthesizing 2-pentanol (B3026449) can be planned by retrosynthetically breaking the bond between C2 and C3, suggesting propanal and a propyl Grignard reagent as precursors. masterorganicchemistry.com This "thinking backwards" approach is essential for devising efficient synthetic routes for complex molecules. masterorganicchemistry.commasterorganicchemistry.com
The development of new synthetic methods has also been influenced by the reactivity of propylmagnesium reagents. The Kulinkovich reaction, for instance, uses Grignard reagents (including ethyl and higher alkyls like propyl) to react with esters in the presence of a titanium(IV) isopropoxide catalyst to prepare cyclopropanol (B106826) derivatives. sathyabama.ac.in This reaction proceeds through a titanacyclopropane intermediate, offering a unique pathway to three-membered rings that are valuable in organic synthesis. sathyabama.ac.in
Moreover, novel iron-copper cooperative catalysis has been developed for reactions involving alkyl Grignard reagents. researchgate.net This system can catalyze the exchange reaction between terminal alkenes and a Grignard reagent to generate a new primary alkyl Grignard reagent, which can then be used in subsequent reactions like the carbometalation of alkynes. researchgate.net This expands the utility of easily prepared Grignard reagents to generate more complex organomagnesium species in situ.
| Target Molecule/Structure | Retrosynthetic Disconnection | Precursors Including Propyl Grignard | Synthetic Strategy | Reference |
|---|---|---|---|---|
| 2-Pentanol | C-C bond adjacent to hydroxyl group | Propylmagnesium bromide + Ethanal | Grignard addition to an aldehyde. | masterorganicchemistry.com |
| n-Propylbenzene | C-C bond between benzyl (B1604629) and ethyl group | Benzylmagnesium chloride + Ethylation reagent | Grignard reaction with an ethylating agent. | google.com |
| Cyclopropanols | Kulinkovich Reaction disconnection | Propylmagnesium bromide + Ester + Ti(O-iPr)4 | Titanium-catalyzed reaction of Grignard with esters. | sathyabama.ac.in |
| Secondary Alcohols | C-C bond adjacent to hydroxyl group | Propylmagnesium bromide + Aldehyde | Linear or convergent synthesis via Grignard addition. | numberanalytics.com |
Emerging Applications in Materials Science
The utility of propyl organomagnesium reagents is expanding into the field of materials science, where they serve as precursors for a variety of advanced materials, including thin films and nanomaterials. numberanalytics.comlucintel.comexponent.com Their predictable reactivity and ability to introduce magnesium into a material's structure make them valuable for these applications. americanelements.com
One significant application is in the deposition of thin films. Organometallic compounds, including Grignard reagents, are used as precursors in techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). americanelements.comgoogle.comdtic.mil For example, a novel ALD procedure for creating magnesium oxide (MgO) thin films was established using the hydrolysis of a Grignard reagent. acs.org MgO is an important dielectric material, and using Grignard reagents as precursors overcomes the need for volatile and thermally robust alternatives. acs.org
In the realm of nanotechnology, propylmagnesium reagents contribute to the synthesis of functional nanomaterials. Research has shown that fluorographene can be chemically modified with Grignard reagents, including those with alkyl groups, to form new C-C bonds and functionalize the graphene surface. nih.gov This modification opens up possibilities for creating a broad range of nanomaterials with potential uses in sensors, biomedical devices, and energy applications. nih.gov
Furthermore, Grignard reagents are used to synthesize magnesium-based nanomaterials for hydrogen storage. The thermal decomposition of organomagnesium compounds like dipropylmagnesium can produce MgH2 nanoparticles. researchgate.net The size and morphology of these nanoparticles can be controlled, which is crucial for their hydrogen storage and release kinetics. researchgate.net Nanostructured MgH2 is a promising material for mobile hydrogen storage applications. researchgate.net Propylmagnesium chloride is also generally noted for its application in the functionalization of advanced materials. lucintel.com
| Material Type | Role of Propyl Organomagnesium Reagent | Synthesis Method | Potential Application | Reference |
|---|---|---|---|---|
| MgO Thin Films | Precursor | Solution Atomic Layer Deposition (sALD) | High-κ dielectrics in electronics. | acs.org |
| Functionalized Fluorographene | Modifying reagent | Reaction with fluorographene | Sensors, biomedical applications, energy storage. | nih.gov |
| MgH2 Nanoparticles | Precursor (e.g., dipropylmagnesium) | Thermal decomposition | Hydrogen storage materials. | researchgate.net |
| Specialty Polymers | Initiator/Catalyst | Controlled polymerization | High-tech materials with specific properties. | lucintel.com |
Future Directions and Contemporary Challenges in Propyl Organomagnesium Chemistry
Strategies for Enhanced Functional Group Compatibility and Chemoselectivity
Modern strategies aim to modulate the reactivity of the organomagnesium species to enhance their selectivity. One of the most effective approaches is the use of salt additives, which can alter the structure and reactivity of the Grignard reagent in solution. numberanalytics.com The addition of lithium chloride (LiCl) to form "Turbo-Grignard" reagents is a prominent example. wikipedia.orgwikipedia.org These LiCl-complexed reagents, such as i-PrMgCl·LiCl, exhibit increased solubility and can undergo halogen-magnesium exchange reactions under milder conditions and with higher functional group tolerance than their classical counterparts. wikipedia.org This methodology allows for the preparation of functionalized aryl and heteroaryl magnesium reagents that were previously inaccessible. wikipedia.orgwikipedia.org While developed with isopropylmagnesium chloride, this principle is applicable to propylmagnesium reagents, enhancing their utility in complex molecule synthesis.
Another strategy involves transmetalation with other metals to "soften" the carbanionic character of the propyl group. The addition of substoichiometric amounts of zinc halides, for instance, can mediate palladium-catalyzed cross-coupling reactions, improving tolerance towards functional groups like esters and lactones. organic-chemistry.org Furthermore, the choice of solvent and reaction conditions significantly influences selectivity. numberanalytics.comrsc.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to suppress side reactions such as Wurtz coupling more effectively than traditional ethers like THF or Et₂O. rsc.orgrsc.org
The table below summarizes strategies to improve the chemoselectivity of propylmagnesium reagents.
Table 1: Strategies for Enhanced Chemoselectivity in Propyl Organomagnesium Reactions| Strategy | Modifier/Condition | Mechanism of Action | Improved Tolerance Towards | Reference(s) |
|---|---|---|---|---|
| Reagent Modification | Lithium Chloride (LiCl) | Forms highly soluble "Turbo-Grignard" aggregates; breaks up polymeric Grignard clusters. | Esters, nitriles, halides | wikipedia.org, wikipedia.org |
| Transmetalation | Zinc Halides (e.g., ZnBr₂) | Creates a "softer," less reactive organozinc species in situ. | Esters, lactones, thioethers | organic-chemistry.org |
| Catalyst Selection | Iron or Nickel Catalysts | Enables selective cross-coupling with specific organic halides over other reactive sites. | Esters (in specific cross-coupling reactions) | wikipedia.org |
| Solvent Choice | 2-Methyltetrahydrofuran (2-MeTHF) | Influences the Schlenk equilibrium and the aggregation state of the Grignard reagent. | Suppresses Wurtz coupling by-products. | rsc.org, rsc.org |
These approaches allow chemists to perform Grignard-type reactions on more complex and functionalized molecules, expanding the scope of propylmagnesium reagents in the synthesis of fine chemicals and pharmaceuticals. algoreducation.comrsc.org
Advancements in Sustainable and Environmentally Benign Propyl Organomagnesium Synthesis
The traditional synthesis of Grignard reagents, including propylmagnesium halides, is fraught with environmental and safety concerns. It typically requires large volumes of volatile and flammable ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), and must be conducted under strictly anhydrous conditions to prevent quenching of the highly reactive reagent. algoreducation.combeyondbenign.orgcosmosmagazine.com These factors contribute to significant solvent waste and potential operational hazards. cosmosmagazine.com
A paradigm shift towards greener synthesis is underway, driven by the principles of green chemistry. algoreducation.com One of the most significant advancements is the development of mechanochemical methods, specifically ball-milling, for the synthesis of Grignard reagents. hokudai.ac.jp This technique involves the mechanical grinding of magnesium metal with an organohalide in the presence of only a minimal, catalytic amount of solvent. cosmosmagazine.comhokudai.ac.jp This solvent-minimized approach dramatically reduces hazardous waste and can even be performed in ambient air, as the lack of bulk solvent limits the detrimental effects of moisture and oxygen. hokudai.ac.jp This method has also enabled the synthesis of Grignard reagents from organohalides with poor solubility in conventional solvents. hokudai.ac.jp
The selection of greener solvents is another critical area of advancement. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative to THF. rsc.orgrsc.org Derived from renewable resources like levulinic acid, 2-MeTHF has a higher boiling point, a narrower explosion range, and is more resistant to peroxide formation than THF. rsc.org Crucially, it often provides equal or superior reaction efficiency, particularly in suppressing the formation of Wurtz coupling by-products. rsc.orgrsc.org
The table below compares traditional and sustainable solvents for propylmagnesium reagent synthesis.
Table 2: Comparison of Solvents for Propyl Grignard Reagent Synthesis| Solvent | Source | Key Properties | Environmental/Safety Considerations | Reference(s) |
|---|---|---|---|---|
| Diethyl Ether (Et₂O) | Petrochemical | Highly volatile (BP: 34.6°C), high vapor pressure, forms explosive peroxides. | High flammability risk, significant evaporative losses, hazardous waste. | beyondbenign.org, rsc.org |
| Tetrahydrofuran (THF) | Petrochemical | Higher boiling point than Et₂O (66°C), good solvating power. | Forms explosive peroxides, classified as a solvent of concern. | beyondbenign.org, rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., levulinic acid) | Higher boiling point (80°C), lower water miscibility, less prone to peroxide formation. | Greener alternative, reduced explosion risk, derived from biomass. | rsc.org, rsc.org |
| Toluene | Petrochemical | High boiling point (111°C), often used as a co-solvent. | Hazardous air pollutant, toxic. | rsc.org, rsc.org |
Exploration of Novel Magnesium-Based Reagents and Their Unique Reactivity Profiles
Beyond the classical RMgX formula, research into novel magnesium-based reagents is uncovering unique reactivity profiles that promise to expand the synthetic chemist's toolkit. These advanced reagents often feature different stoichiometries, coordination environments, or the inclusion of other elements, leading to reactivities not achievable with traditional propylmagnesium halides.
Anionic Magnesium Hydrides: Anionic magnesium hydride complexes are a class of reagents that have recently become more accessible. chemrxiv.orgnih.gov These compounds, often stabilized by bulky ligands, feature "terminal" hydride ions that are not bridging between two magnesium centers. nih.gov For example, isostructural anionic magnesium and calcium hydrides have been shown to react with carbon monoxide to form cis-ethenediolate complexes, a transformation that opens pathways to valuable small molecules from a simple C1 source. nih.gov The development of propyl-containing anionic magnesium hydrides could lead to novel reductive and functionalization reactions, combining the nucleophilicity of the propyl group with the reducing power of the hydride. The stability of these complexes often increases with the size of the alkali metal counter-cation (K, Cs > Li, Na). chemrxiv.org
Di(magnesium halide) Compounds and Magnesiate Clusters: The aggregation of organomagnesium species in solution is a well-known phenomenon, governed by the Schlenk equilibrium. rsc.orgacs.org Modern research seeks to control this aggregation to create well-defined multinuclear magnesium reagents. While dimeric structures are common, larger clusters have also been characterized. wikipedia.orgrsc.org For instance, magnesium hydride clusters with cores like Mg₁₃H₁₈ have been stabilized by macrocyclic ligands. rsc.org The creation of well-defined dipropyl di(magnesium halide) compounds or mixed-metal clusters could enable unique reactivity, such as cooperative effects in catalysis or novel pathways in C-C bond formation. These species may exhibit different reactivity and selectivity compared to their mononuclear counterparts due to altered electronic properties and steric environments. acs.org
The table below outlines some classes of novel magnesium reagents and their potential applications.
Table 3: Emerging Classes of Magnesium-Based Reagents| Reagent Class | General Structure/Features | Unique Reactivity Profile | Potential Applications for Propyl Derivatives | Reference(s) |
|---|---|---|---|---|
| Anionic Magnesium Hydrides | [LMgH]⁻ M⁺ (L=ligand, M=alkali metal) | Combination of hydride (reducing agent) and a metal center. | Selective reductions, hydro-magnesiation reactions, CO functionalization. | researchgate.net, chemrxiv.org, nih.gov |
| Magnesium Hydride Clusters | Polynuclear MgₓHᵧ cores stabilized by ligands. | High hydrogen storage capacity; potential for cooperative catalysis. | Homogeneous catalysis, materials science. | acs.org, rsc.org |
| Magnesiate Complexes (e.g., Turbo-Grignards) | [RMgX·LiCl] | Enhanced solubility and reactivity in exchange reactions. | Highly chemoselective synthesis of functionalized molecules. | wikipedia.org, wikipedia.org |
| Magnesium Anthracene | [(C₁₄H₁₀)Mg(THF)₃] | Acts as a source of soluble, highly reactive Mg and a dianion equivalent. | Synthesis of functionalized anthracenes; catalyst precursor. | wikipedia.org |
The exploration of these and other novel magnesium species, including those incorporating propyl groups, is a key frontier in organometallic chemistry, promising access to unprecedented chemical transformations.
Integration of Automation, High-Throughput Experimentation, and Machine Learning in Organomagnesium Research
The optimization of chemical reactions, including those involving propylmagnesium reagents, has traditionally been a resource-intensive process relying on one-variable-at-a-time experimentation. The integration of modern digital and automated technologies is set to revolutionize this paradigm. chemium.com
Automation and High-Throughput Experimentation (HTE): Automation, especially when coupled with continuous flow chemistry, enables the on-demand, safe, and reproducible synthesis of organomagnesium reagents. researchgate.netvapourtec.com Automated systems can control reaction parameters with high precision, monitor reaction progress in real-time using inline analytical tools (like FTIR spectroscopy), and require minimal human intervention, enhancing safety and efficiency. valsynthese.chmt.com High-Throughput Experimentation (HTE) platforms allow for the rapid screening of a vast array of reaction variables—such as catalysts, ligands, solvents, and additives—in parallel. chemrxiv.orgunchainedlabs.com This systematic exploration of the reaction space can quickly identify optimal conditions for challenging transformations, such as achieving high chemoselectivity in a complex Grignard addition, a task that would be prohibitively time-consuming with traditional methods. unchainedlabs.com
Machine Learning (ML): Machine learning is emerging as a powerful tool to accelerate discovery and deepen the understanding of complex chemical systems like Grignard reactions. acs.org ML models can be trained on datasets, including "negative" or low-yield results from HTE, to predict reaction outcomes, such as yield or enantiomeric excess. chemrxiv.orgresearchgate.net These models can guide the choice of catalysts or reaction conditions, moving beyond simple screening to predictive chemical synthesis. researchgate.net Furthermore, computational simulations, increasingly augmented by machine learning potentials, are providing unprecedented insight into the intricate mechanisms of Grignard reactions. rsc.orgacs.org These models can untangle the complex interplay of solvent effects, reagent aggregation (the Schlenk equilibrium), and competing reaction pathways, which are difficult to probe experimentally. acs.orgacs.org For propylmagnesium chemistry, this could lead to a more rational design of reagents and reaction conditions to achieve desired outcomes. uio.no
The table below illustrates the application of these integrated technologies in organomagnesium research.
Table 4: Application of Modern Technologies in Organomagnesium Research| Technology | Application Area | Specific Problem Addressed | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Automation / Flow Chemistry | Process Development & Manufacturing | Safety risks of batch synthesis (exotherms); batch-to-batch variability. | Intrinsically safer processes, on-demand synthesis, improved reproducibility. | researchgate.net, vapourtec.com, valsynthese.ch |
| High-Throughput Experimentation (HTE) | Reaction Optimization & Discovery | Slow, one-variable-at-a-time screening of reaction conditions. | Rapid identification of optimal catalysts, ligands, and solvents. | chemrxiv.org, unchainedlabs.com |
| Machine Learning (ML) | Predictive Synthesis & Mechanistic Insight | Predicting reaction outcomes; understanding complex reaction mechanisms. | Accurate prediction of yields/selectivity; rational design of experiments. | researchgate.net, rsc.org, acs.org |
The synergy between these technologies promises to accelerate the pace of innovation in propyl organomagnesium chemistry, leading to the development of more selective, sustainable, and efficient synthetic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
